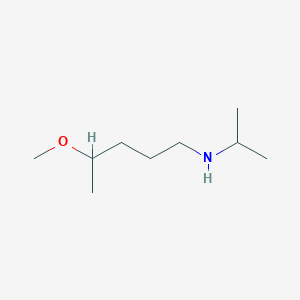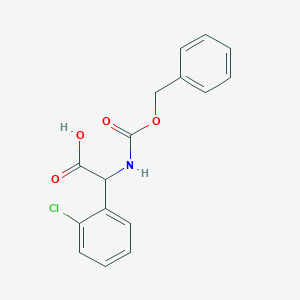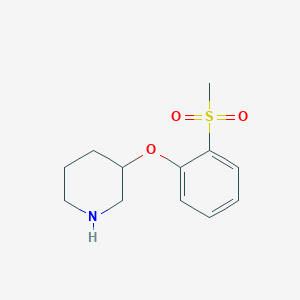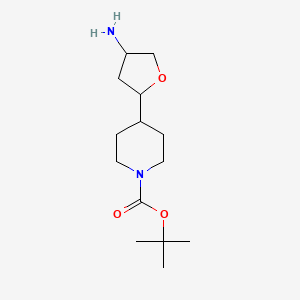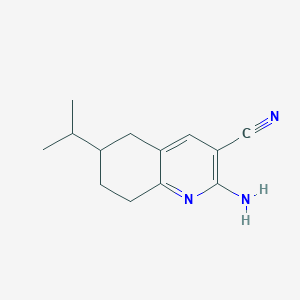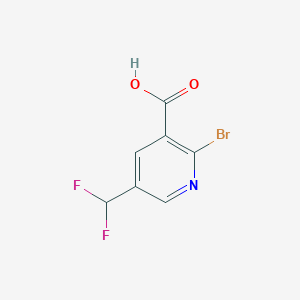
2-Bromo-5-(difluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-(difluoromethyl)nicotinic acid is an organic compound that belongs to the class of halogenated nicotinic acids It is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fifth position on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)nicotinic acid typically involves halogenation and subsequent functional group modifications. One common method starts with nicotinic acid, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
化学反应分析
Types of Reactions
2-Bromo-5-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(difluoromethyl)nicotinic acid, while a Suzuki coupling reaction could produce a biaryl derivative.
科学研究应用
2-Bromo-5-(difluoromethyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex molecules for various research purposes.
作用机制
The mechanism of action of 2-Bromo-5-(difluoromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and difluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved often include halogen bonding and hydrophobic interactions, which are crucial for the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluoroisonicotinic acid
- 2-Bromonicotinic acid
- 5-(Difluoromethyl)nicotinic acid
Comparison
2-Bromo-5-(difluoromethyl)nicotinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. Compared to 2-Bromo-5-fluoroisonicotinic acid, the difluoromethyl group provides different electronic effects, potentially altering reactivity and biological activity. Similarly, 2-Bromonicotinic acid lacks the difluoromethyl group, making it less versatile in certain synthetic applications. The combination of these functional groups in this compound makes it a valuable compound for diverse research and industrial applications .
属性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC 名称 |
2-bromo-5-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13) |
InChI 键 |
JXFONLVDHWGGJF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





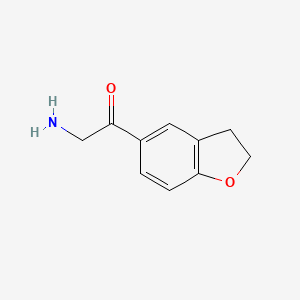
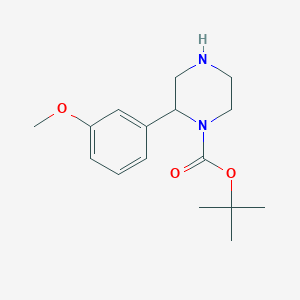
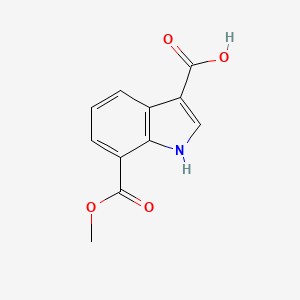
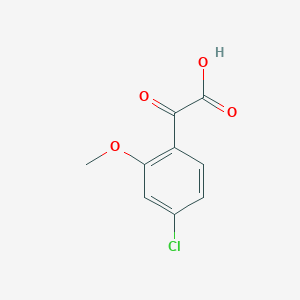
![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
